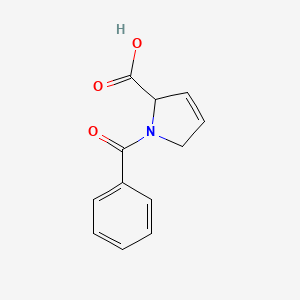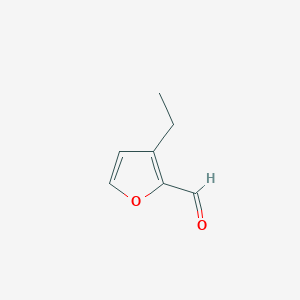![molecular formula C14H14F3N3O B7554377 N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)
N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine, also known as MTEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications for various neurological disorders.
Mécanisme D'action
N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine exerts its pharmacological effects by selectively blocking the activity of mGluR5, a subtype of glutamate receptors that are widely distributed in the central nervous system. This receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking mGluR5, N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine can modulate the activity of glutamatergic neurotransmission, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has been shown to modulate various biochemical and physiological processes in the brain. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and neuroprotection. It can also reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are implicated in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has several advantages for laboratory experiments, including its high potency and selectivity for mGluR5, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its relatively short half-life and its potential off-target effects on other glutamate receptors.
Orientations Futures
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of traumatic brain injury, as it has been shown to reduce neuronal damage and improve functional recovery in animal models. Additionally, further research is needed to elucidate the long-term effects of N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine on brain function and behavior, as well as its potential interactions with other pharmacological agents.
In conclusion, N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is a promising compound with potential therapeutic applications for various neurological disorders. Its selective antagonism of mGluR5 makes it a valuable tool for studying the role of glutamate receptors in brain function and behavior. Further research is needed to fully understand its pharmacological effects and potential clinical applications.
Méthodes De Synthèse
N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenethylamine with trifluoromethylpyrimidinone, followed by several purification steps. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce anxiety-like behavior, and decrease the severity of motor symptoms in animal models of these disorders.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-9(10-3-5-11(21-2)6-4-10)19-13-18-8-7-12(20-13)14(15,16)17/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLKWTWAKZPWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7554305.png)
![N-[4-(1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B7554308.png)

![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)

![1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one](/img/structure/B7554329.png)
![5-chloro-4-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554342.png)
![4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B7554358.png)
![5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554363.png)
![5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554364.png)


![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)